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molecular formula C10H7F3O6S B8663495 Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate CAS No. 173251-53-1

Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate

Cat. No. B8663495
M. Wt: 312.22 g/mol
InChI Key: XRDBDOSLGBMGMF-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

Triflic anhydride (7.74 mL) was added to methyl 5-formyl-2-hydroxybenzoate (7.5 g) in 150 mL CH2Cl2 at 0° C., and the reaction mixture was stirred and allowed to warm to room temperature over 3 hours. The reaction mixture was diluted with CH2Cl2 (150 mL), washed 3× with brine, dried over Na2SO4, filtered, and concentrated. The product was used without further purification.
Quantity
7.74 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:8]S(C(F)(F)F)(=O)=O)([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2].[CH:16]([C:18]1[CH:19]=[CH:20][C:21](O)=[C:22]([CH:27]=1)[C:23]([O:25][CH3:26])=[O:24])=[O:17]>C(Cl)Cl>[CH:16]([C:18]1[CH:19]=[CH:20][C:21]([O:8][S:1]([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2])=[C:22]([CH:27]=1)[C:23]([O:25][CH3:26])=[O:24])=[O:17]

Inputs

Step One
Name
Quantity
7.74 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C=CC(=C(C(=O)OC)C1)OS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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